

# Comparative NMR Analysis: 1-Allyl-2-chlorobenzene vs. Allylbenzene

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## Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

Cat. No.: B074121

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This guide provides a detailed comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-allyl-2-chlorobenzene** and its structural analog, allylbenzene. The data presented herein is essential for researchers and scientists engaged in organic synthesis, drug development, and materials science, offering a clear distinction between these two compounds based on their NMR profiles.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Presentation

The chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants ( $J$ ) in Hertz (Hz) for both **1-allyl-2-chlorobenzene** and allylbenzene are summarized below. The data for **1-allyl-2-chlorobenzene** is based on predicted values, while the data for allylbenzene is derived from experimental spectra.

## 1-Allyl-2-chlorobenzene (Predicted Data)

$^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ )

Protons (See Fig. 1)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3', H-3"	5.10	dd	J = 10.2, 1.5
H-3', H-3"	5.15	dd	J = 17.0, 1.5
H-2'	6.05	ddt	J = 17.0, 10.2, 6.5
H-1'	3.50	dt	J = 6.5, 1.5
H-3	7.35	dd	J = 7.8, 1.5
H-6	7.25	dd	J = 7.8, 1.5
H-4, H-5	7.18	m	

$^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ )

Carbons (See Fig. 1)	Chemical Shift ( $\delta$ , ppm)
C-1'	36.5
C-2'	136.0
C-3'	116.5
C-1	137.0
C-2	134.0
C-3	130.0
C-4	128.5
C-5	127.0
C-6	129.5

## Allylbenzene (Experimental Data)

$^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ )[[1](#)]

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3', H-3"	5.07	m	
H-2'	5.95	m	
H-1'	3.38	d	J = 6.6
Aromatic H	7.44 - 7.02	m	

$^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ )[1]

Carbons	Chemical Shift ( $\delta$ , ppm)
C-1'	40.26
C-2'	137.47
C-3'	115.75
C-1	140.04
C-2/C-6	128.61
C-3/C-5	128.43
C-4	126.09

## Experimental Protocols

A general protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for liquid samples is provided below.

### Sample Preparation

- Sample Quantity: For  $^1\text{H}$  NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent. For  $^{13}\text{C}$  NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a commonly used solvent for non-polar to moderately polar organic compounds. It is important that the solvent is deuterated to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR, with its signal defined as 0.00 ppm.
- Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean and dry 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.
- Final Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils of the NMR spectrometer, typically a height of about 4-5 cm.

## Data Acquisition

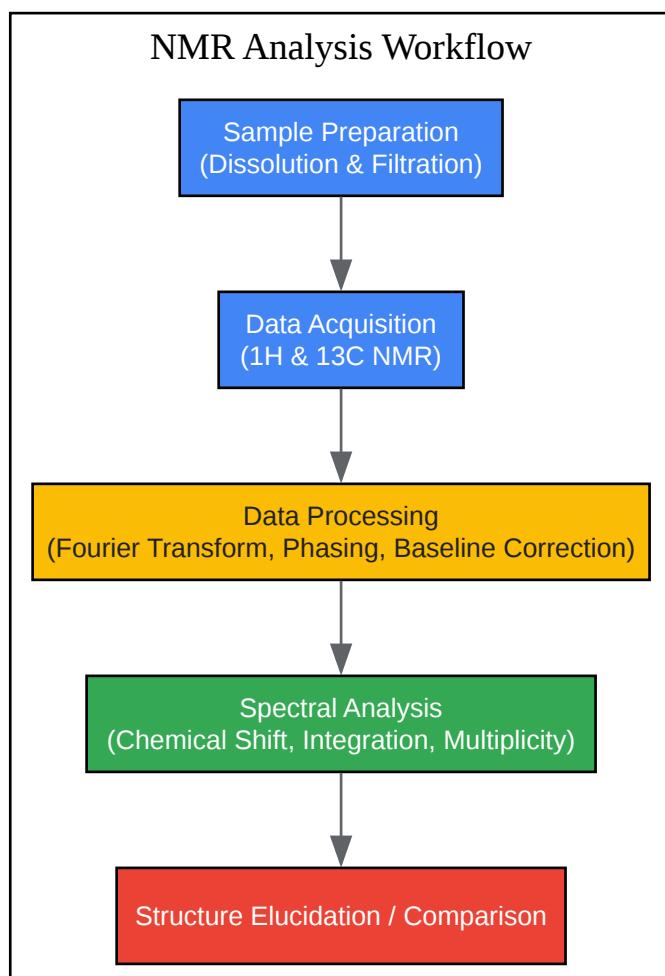
- Spectrometer: The spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: A standard single-pulse experiment is generally used.
  - Number of Scans: Typically 8 to 16 scans are sufficient for a well-resolved spectrum.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
  - Acquisition Time: An acquisition time of 2-4 seconds is typical.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.
  - Number of Scans: Due to the low sensitivity of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.

- Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
- Acquisition Time: An acquisition time of 1-2 seconds is common.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.

## Visualizations

The following diagrams illustrate the structure of **1-allyl-2-chlorobenzene** with atom numbering for NMR signal assignment and a general workflow for NMR analysis.

Figure 1. Structure of **1-allyl-2-chlorobenzene** with atom numbering.



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Figure 2. A generalized workflow for NMR analysis.

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## References

- 1. acdlabs.com [acdlabs.com]
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